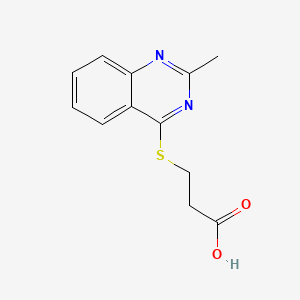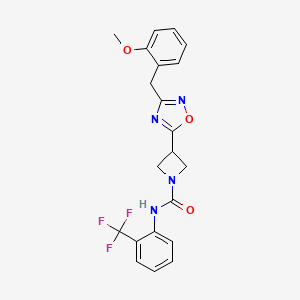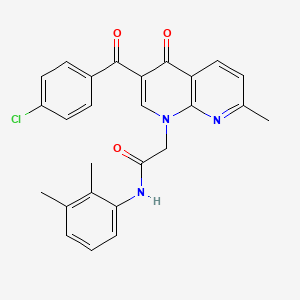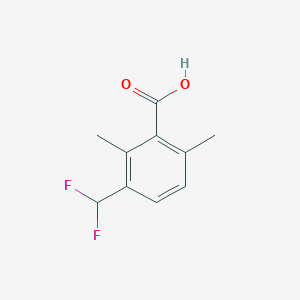![molecular formula C13H13ClN2O4S2 B2359519 N,N-dimetilsulfamato de 2-[(2-cloroanilino)carbonil]-3-tienil CAS No. 344263-67-8](/img/structure/B2359519.png)
N,N-dimetilsulfamato de 2-[(2-cloroanilino)carbonil]-3-tienil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a useful research compound. Its molecular formula is C13H13ClN2O4S2 and its molecular weight is 360.83. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Baterías de Ion de Litio
N,N-dimetilsulfamato de 2-[(2-cloroanilino)carbonil]-3-tienil: tiene aplicaciones potenciales en el campo del almacenamiento de energía, particularmente en baterías de ion de litio. El grupo carbonilo dentro de la molécula puede servir como un electrodo orgánico debido a su capacidad de sufrir reacciones redox reversibles. Esta propiedad es esencial para los ciclos de carga-descarga en las baterías .
Cálculos de Alto Rendimiento y Aprendizaje Automático
El compuesto se puede utilizar en cálculos de alto rendimiento y aprendizaje automático para identificar rápidamente materiales de alto rendimiento para diversas aplicaciones. Este enfoque puede reducir significativamente el tiempo y el costo asociado con los métodos experimentales tradicionales .
Síntesis de Heterociclos
La estructura de la molécula permite su uso como sintón en la síntesis de una amplia gama de compuestos heterocíclicos. Estos heterociclos pueden tener aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales .
Aplicaciones Biomédicas
Debido a sus características estructurales, This compound puede ser un precursor de compuestos biológicamente activos. Se puede utilizar para desarrollar nuevos agentes terapéuticos con aplicaciones potenciales en medicina .
Diseño de Materiales Avanzados
Finalmente, la versatilidad del compuesto permite su uso en el diseño de materiales avanzados con propiedades personalizadas para aplicaciones específicas. Esto podría incluir el desarrollo de nuevas aleaciones, compuestos o materiales inteligentes que responden a estímulos ambientales.
Las aplicaciones mencionadas anteriormente se basan en las propiedades químicas generales y los usos potenciales de los grupos funcionales del compuesto. Para aplicaciones más detalladas y específicas, sería necesaria una investigación y experimentación adicionales. La versatilidad del compuesto en varios campos científicos destaca su importancia en los esfuerzos de investigación y desarrollo .
Propiedades
IUPAC Name |
[2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAPLRLLZWMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)


![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2359439.png)
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

